molecular formula C8H6ClNS B168775 6-(Chloromethyl)benzo[d]thiazole CAS No. 149440-49-3

6-(Chloromethyl)benzo[d]thiazole

Cat. No.: B168775
CAS No.: 149440-49-3
M. Wt: 183.66 g/mol
InChI Key: WVJSICZOZHJCLJ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[d]thiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase . These interactions can lead to a broad spectrum of effects against various pathogens .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 6-(Chloromethyl)benzo[d]thiazole.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biological Activity

6-(Chloromethyl)benzo[d]thiazole is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H6ClNS
  • Molecular Weight : 183.66 g/mol
  • CAS Number : 149440-49-3
  • IUPAC Name : 6-(chloromethyl)-1,3-benzothiazole

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Antimicrobial Activity : It has been shown to interfere with bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication. Additionally, it affects biofilm formation and cell wall permeability.
  • Antifungal Activity : Research indicates that benzothiazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against plant pathogens like Fusarium solani and Botrytis cinerea, with IC50 values ranging from 4.34 to 77.41 μg/mL .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, likely due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens:

PathogenMIC (μg/mL)Reference
E. coli15.6 - 125
C. albicans15.6 - 125
Fusarium solani4.34 - 17.61
Botrytis cinerea19.92 - 77.41

Antifungal Activity

The antifungal efficacy of benzothiazole derivatives is notable:

  • Compounds derived from this scaffold have shown significant inhibition against multiple fungal strains.
  • For example, a derivative with an acetyl group exhibited IC50 values of 23.39 μg/mL against Fusarium graminearum and other pathogens .

Anticonvulsant Activity

Research indicates that benzothiazole derivatives can also exhibit anticonvulsant properties:

  • A study reported that certain derivatives demonstrated effective anticonvulsant activity in animal models, suggesting potential for therapeutic use in seizure disorders .

Case Studies and Research Findings

  • Antifungal Study : A series of benzothiazole derivatives were synthesized and tested for antifungal activity against eight plant pathogens. The results highlighted that certain compounds exhibited IC50 values significantly lower than the positive control (hymexazol), indicating superior antifungal potency .
  • Neurotoxicity Evaluation : In a study assessing neurotoxicity alongside anticonvulsant effects, several derivatives were evaluated using the maximal electroshock (MES) test in mice, demonstrating varying degrees of efficacy without significant neurotoxicity at therapeutic doses .
  • Molecular Docking Studies : Molecular docking studies have illustrated how these compounds interact at the molecular level with target proteins involved in various biological pathways, supporting their potential as lead compounds in drug development .

Properties

IUPAC Name

6-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJSICZOZHJCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628838
Record name 6-(Chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149440-49-3
Record name 6-(Chloromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149440-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Chloromethyl)benzothiazole
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Synthesis routes and methods

Procedure details

To a dichloromethane solution (1.2 mL) of benzo[d]thiazol-6-yl-methanol (60 mg, 0.36 mmol), thionyl chloride (53 μL) was added at room temperature and the resultant solution was stirred for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product of the title compound.
[Compound]
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resultant solution
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0 (± 1) mol
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60 mg
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53 μL
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1.2 mL
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Reaction Step Two

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